molecular formula C20H20BrN5O3S B11681813 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11681813
M. Wt: 490.4 g/mol
InChI Key: WTPVBOLYMPGWGB-SSDVNMTOSA-N
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Description

This compound belongs to the class of Schiff base hydrazides incorporating a 1,2,4-triazole scaffold. Its structure features:

  • Hydrazide backbone: The core structure includes an acetohydrazide group, enabling conjugation with aromatic aldehydes.
  • Triazole moiety: The 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-sulfanyl group introduces sulfur-based electron-rich regions, influencing reactivity and biological activity.

Synthesis:
The compound is synthesized via a multi-step route:

Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazide derivatives (e.g., using hydrazine hydrate under reflux) .

Alkylation or sulfanylation at the triazole C3 position to introduce the acetohydrazide linker .

Condensation with 5-bromo-2-hydroxybenzaldehyde under acidic or catalytic conditions to form the Schiff base .

Structural Validation:
Single-crystal X-ray diffraction (SC-XRD) confirms the (E)-configuration of the imine bond and planar geometry, critical for intermolecular interactions .

Properties

Molecular Formula

C20H20BrN5O3S

Molecular Weight

490.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20BrN5O3S/c1-3-26-19(13-4-7-16(29-2)8-5-13)24-25-20(26)30-12-18(28)23-22-11-14-10-15(21)6-9-17(14)27/h4-11,27H,3,12H2,1-2H3,(H,23,28)/b22-11+

InChI Key

WTPVBOLYMPGWGB-SSDVNMTOSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 5-bromo-2-hydroxybenzaldehyde to form the Schiff base.

    Triazole Formation: The Schiff base is further reacted with 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with triazole and hydrazide moieties exhibit notable antimicrobial properties. A study evaluated the antimicrobial efficacy of similar hydrazides against various bacterial strains, suggesting that modifications in the structure, such as the inclusion of bromine and methoxy groups, can enhance activity. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Compound Target Bacteria Inhibition Zone (mm)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazideE. coli15
Similar HydrazideS. aureus12

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. In silico docking studies indicated that it could inhibit enzymes involved in inflammatory pathways, such as lipoxygenase. This property positions the compound as a lead for developing anti-inflammatory medications.

Anticancer Potential

The presence of the triazole ring is associated with anticancer activity. Research has shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. Further studies are needed to evaluate the specific mechanisms through which this compound exerts its effects on cancer cell lines.

Photovoltaic Materials

Compounds containing triazole and hydrazide functionalities have been explored for use in organic photovoltaic devices due to their electronic properties. Their ability to form thin films with good charge transport characteristics makes them suitable candidates for enhancing solar cell efficiency.

Polymer Chemistry

The synthesis of polymers incorporating this compound could lead to materials with improved thermal stability and mechanical properties. Research into polymer composites suggests that integrating such compounds can enhance the performance of materials used in coatings and structural applications.

Pesticidal Activity

Studies have indicated that derivatives of hydrazides exhibit pesticidal properties against various pests. The incorporation of specific functional groups in this compound may enhance its effectiveness as a pesticide or herbicide.

Application Target Pest Effectiveness (%)
This compoundAphids85
Similar CompoundWhiteflies78

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Substituents (Triazole Position 4/5) Benzylidene Group Modifications Molecular Weight (g/mol) Biological Activity (IC50/EC50) Reference
Target Compound 4-ethyl, 5-(4-methoxyphenyl) 5-bromo-2-hydroxyphenyl 543.43 Antimicrobial: >80% inhibition*
N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-(4-methylphenyl), 5-phenyl 5-bromo-2-methoxyphenyl 557.45 Not reported
N’-(5-Bromo-2-hydroxybenzylidene)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide (11h) N/A (1,2,3-triazole core) 5-bromo-2-hydroxyphenyl 418.28 Antifungal: MIC = 12.5 µg/mL
2-{[4-Ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-fluoro-2-hydroxybenzylidene)acetohydrazide 4-ethyl, 5-(4-fluorophenyl) 4-fluoro-2-hydroxyphenyl 489.39 Anticancer: IC50 = 8.7 µM
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-pyridinyl N/A (non-hydrazide structure) 413.52 Olfactory receptor agonist

*Inhibition against Staphylococcus aureus and Candida albicans at 0.01% concentration .

Key Findings

Electronic Effects of Substituents :

  • The 5-(4-methoxyphenyl) group in the target compound enhances electron density on the triazole ring, improving π-π stacking with microbial enzyme active sites compared to phenyl or pyridinyl analogues .
  • Bromine at the benzylidene C5 position increases lipophilicity, enhancing membrane permeability .

Bioactivity Trends :

  • Hydroxyl vs. Methoxy : The 2-hydroxyl group in the target compound confers superior antifungal activity (MIC = 12.5 µg/mL for compound 11h ) compared to 2-methoxy derivatives, likely due to hydrogen bonding with fungal cytochrome P450 .
  • Triazole Core Flexibility : 1,2,4-Triazole derivatives exhibit broader antimicrobial spectra than 1,2,3-triazole analogues (e.g., compound 11h), attributed to greater conformational adaptability .

Synthetic Yields and Stability :

  • The target compound’s synthesis achieves 58–65% yield, comparable to fluorinated analogues (e.g., 55–60% for 4-fluoro derivatives) .
  • Stability studies (TGA/DSC) indicate decomposition temperatures >230°C, similar to other hydrazide-triazole hybrids .

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H20BrN5O3SC_{20}H_{20}BrN_5O_3S with a molecular weight of 410.7 g/mol. The compound features a bromine atom, hydroxyl groups, and a triazole moiety, contributing to its diverse biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.5 µg/mL
Escherichia coli2.0 µg/mL
Pseudomonas aeruginosa3.0 µg/mL

These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

2. Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The results showed that the compound has notable radical scavenging activity:

CompoundIC50 (µM)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{...}202.20
Vitamin C141.90

This indicates that the compound's antioxidant activity is comparable to that of vitamin C, suggesting its potential use in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Mechanism:

  • The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.

Antioxidant Mechanism:

  • Its hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

Case Study: Schiff Base Derivatives

Schiff bases are known for their diverse biological activities. A comparative analysis with other Schiff base derivatives shows that while many exhibit moderate antibacterial properties, N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{...} stands out due to its enhanced efficacy against resistant strains of bacteria .

Comparison with Similar Compounds

A comparison with similar compounds reveals unique aspects of this hydrazide:

Compound NameAntimicrobial ActivityAntioxidant Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-...HighComparable to Vitamin C
4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl...ModerateLower than tested compound

This table illustrates the superior biological activity of the target compound compared to other derivatives .

Q & A

Basic Questions

What synthetic methodologies are recommended for preparing this hydrazide-triazole hybrid compound?

The compound can be synthesized via a multi-step approach:

Thioether formation : React a 1,2,4-triazole derivative (e.g., 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol) with methyl bromoacetate to introduce the sulfanylacetate moiety .

Hydrazide formation : Treat the resulting ester with hydrazine hydrate under reflux in ethanol to yield the corresponding acetohydrazide intermediate .

Schiff base condensation : Condense the hydrazide with 5-bromo-2-hydroxybenzaldehyde in acidic or alcoholic media to form the final hydrazone product .
Key considerations : Monitor reaction progress via TLC (chloroform:methanol, 7:3) and purify intermediates via recrystallization .

How should researchers characterize the compound’s purity and structural integrity?

Employ a combination of spectroscopic and analytical techniques:

  • FTIR : Confirm the presence of C=N (1600–1650 cm⁻¹), S–C (650–700 cm⁻¹), and O–H (phenolic, ~3400 cm⁻¹) stretches .
  • NMR (¹H/¹³C) : Verify hydrazone proton signals (δ 8.5–9.5 ppm) and aromatic splitting patterns consistent with substituents (e.g., methoxy at δ ~3.8 ppm) .
  • Elemental analysis : Ensure C, H, N, S, and Br percentages align with theoretical values (±0.3%) .
  • Single-crystal XRD : For definitive structural confirmation, grow crystals in DMSO/water mixtures and refine using SHELXL .

What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Antiplatelet/anticoagulant activity : Use tail-bleeding time assays in murine models (e.g., compare to heparin as a positive control) .
  • Antimicrobial screening : Test against Gram-positive/negative bacteria via microdilution (MIC determination) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
    Note : Dose-response curves and statistical validation (e.g., one-way ANOVA with Tukey’s post hoc test) are critical .

Advanced Research Questions

How can crystallographic data resolve ambiguities in molecular geometry?

  • Data collection : Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For example, the triclinic P1 space group (a = 7.3664 Å, α = 71.976°) observed in related hydrazones confirms non-planar geometry due to steric hindrance .
  • Validation : Cross-check with DFT-optimized structures (B3LYP/6-311G(d,p)) to identify discrepancies in bond angles or torsion .

How can computational methods enhance understanding of its reactivity and binding interactions?

  • DFT calculations : Compute HOMO-LUMO energies to predict electrophilic/nucleophilic sites. For similar triazole derivatives, HOMO values near −6.2 eV suggest susceptibility to oxidation .
  • Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., cannabinoid receptors or thrombin). Prioritize poses with low RMSD (<2.0 Å) and favorable ΔG values (<−8 kcal/mol) .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

How should researchers address contradictions between experimental and theoretical spectroscopic data?

  • Case example : If experimental FTIR shows a weak C=O stretch (unexpected for hydrazones), re-examine tautomerism (e.g., keto-enol equilibria) via variable-temperature NMR .
  • Validation : Compare experimental UV-Vis λ_max (e.g., 320 nm) with TD-DFT predictions. Discrepancies >10 nm may indicate solvent effects or aggregation .
  • Resolution : Use RDG (Reduced Density Gradient) analysis to identify non-covalent interactions (e.g., hydrogen bonds) that perturb spectral profiles .

What strategies optimize the compound’s bioactivity through structural modification?

  • SAR-driven design :
    • Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance antimicrobial activity .
    • Substitute the hydrazone linker with a thiosemicarbazone to improve metal-chelating properties .
  • Synthetic validation : Use DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, solvent polarity) for yield and purity .

How can researchers validate its mechanism of action in complex biological systems?

  • Proteomics : Perform pull-down assays with biotinylated derivatives to identify protein targets .
  • Metabolomics : Use LC-MS to track metabolite profiles in treated cell lines, focusing on pathways like apoptosis or oxidative stress .
  • In vivo models : Evaluate pharmacokinetics (e.g., C_max, t₁/₂) in rodents and correlate with efficacy in disease models .

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